molecular formula C19H19N3O3S B7504913 N-cyclopropyl-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide

N-cyclopropyl-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide

Cat. No.: B7504913
M. Wt: 369.4 g/mol
InChI Key: YETUFCMEPUFTFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide involves the inhibition of key enzymes and signaling pathways involved in cancer and inflammation. Specifically, it has been shown to inhibit the activity of protein kinase B (Akt) and nuclear factor kappa B (NF-κB), which are known to promote cancer cell survival and inflammation. By inhibiting these pathways, this compound induces cell death in cancer cells and reduces inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which could be useful in cancer therapy. Moreover, it has been found to reduce the production of pro-inflammatory cytokines and chemokines, which could be useful in the treatment of inflammatory diseases. Additionally, it has been found to have low toxicity and high selectivity towards cancer cells, making it a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using N-cyclopropyl-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide in lab experiments include its potent anti-cancer and anti-inflammatory activities, low toxicity, and high selectivity towards cancer cells. However, there are also limitations to its use in lab experiments. For instance, it may have limited solubility in water, making it difficult to administer in vivo. Moreover, further studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo.

Future Directions

There are several future directions for the research on N-cyclopropyl-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide. One direction is to further investigate its potential as a cancer therapy, including its efficacy in combination with other anti-cancer agents. Another direction is to explore its potential in the treatment of inflammatory diseases, including its effects on the immune system. Moreover, further studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo, as well as its potential side effects. Overall, the future research on this compound could lead to the development of novel therapeutic agents for cancer and inflammatory diseases.
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in cancer and inflammatory diseases. Its synthesis method has been optimized to achieve high yields and purity, and its mechanism of action involves the inhibition of key enzymes and signaling pathways involved in cancer and inflammation. Further research is needed to determine its efficacy, pharmacokinetics, and potential side effects, but its potent anti-cancer and anti-inflammatory activities make it a promising candidate for future therapeutic development.

Synthesis Methods

The synthesis of N-cyclopropyl-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide involves the reaction of cyclopropylamine, furfural, and 2-amino-4-(methylthio)quinazoline in the presence of a catalyst. The reaction proceeds through a series of steps, including imine formation, cyclization, and sulfide formation, resulting in the formation of the target compound. This synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

N-cyclopropyl-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. In particular, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Moreover, it has been found to have potent anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Properties

IUPAC Name

N-cyclopropyl-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-12(17(23)20-13-8-9-13)26-19-21-16-7-3-2-6-15(16)18(24)22(19)11-14-5-4-10-25-14/h2-7,10,12-13H,8-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETUFCMEPUFTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC1)SC2=NC3=CC=CC=C3C(=O)N2CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.